molecular formula C5HF7O2 B3104900 4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole CAS No. 150622-65-4

4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole

Cat. No.: B3104900
CAS No.: 150622-65-4
M. Wt: 226.05 g/mol
InChI Key: MARBDIOPLKQPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole is a fluorinated organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the reaction of 2,2,3,3-tetrafluorooxetane with a fluorinating agent such as sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can optimize the reaction conditions, making the process more efficient and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-(1,1,2,2,2-pentafluoro

Properties

IUPAC Name

4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7O2/c6-1-2(7)14-3(13-1)4(8,9)5(10,11)12/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARBDIOPLKQPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(OC(=C(O1)F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole
Reactant of Route 2
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4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole
Reactant of Route 3
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4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole
Reactant of Route 4
4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole

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